N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
Description
N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a bicyclic heterocyclic compound featuring a pyridazine core fused with a piperidine-like ring system. It is commercially available as a dihydrochloride salt (95% purity, CAS EN300-365132) through global suppliers such as Enamine Ltd and Bharavi Laboratories .
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-ethyl-N-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine |
InChI |
InChI=1S/C10H16N4/c1-3-14(2)10-6-8-7-11-5-4-9(8)12-13-10/h6,11H,3-5,7H2,1-2H3 |
InChI Key |
IUJTVBIMKNLJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NN=C2CCNCC2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridazin-3-one Derivatives as Precursors
A common strategy to prepare pyridazin-3-ones, which are key intermediates toward the target compound, involves condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or α-substituted acids under dehydrating conditions. For example, a reported method uses a condensation between substrates such as substituted hydrazines and nitrophenylacetic or cyanoacetic acids in acetic anhydride at reflux temperature for about 1 hour. This reaction proceeds through the formation of an alkylidene intermediate followed by cyclization and elimination of water molecules, yielding pyridazin-3-one derivatives in good yields (up to 82%) with high purity after recrystallization.
Table 1: Typical Reaction Conditions for Pyridazin-3-one Formation
| Reactants | Solvent/Reagent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazine derivative + nitrophenylacetic acid | Acetic anhydride | Reflux | 1 hour | 82 | Water elimination, no 5-arylazopyridines formed |
| Hydrazine derivative + cyanoacetic acid | Acetic anhydride | Reflux | 1 hour | 70-80 | Similar mechanism |
This method ensures selective formation of pyridazin-3-ones without side products due to the absence of ammonium acetate, which otherwise promotes formation of 5-arylazopyridines.
Functionalization to N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
The introduction of the N-ethyl-N-methyl amine group typically involves nucleophilic substitution or reductive amination on the pyridazinone core or its activated derivatives. Although specific procedures for this exact compound are scarce in open literature, analogous strategies involve:
- Reduction of pyridazin-3-one to the corresponding pyridazin-3-amine.
- Alkylation of the amine with ethyl and methyl groups using alkyl halides or reductive amination with aldehydes/ketones and alkyl amines under catalytic hydrogenation or hydride reduction conditions.
Advanced Synthetic Strategies Using Cross-Dehydrogenative Coupling
More recent synthetic advances employ cross-dehydrogenative coupling (CDC) reactions to build fused heterocyclic systems efficiently. For example, coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines under acetic acid and oxygen atmosphere at elevated temperatures (around 130 °C) have been reported to yield complex fused heterocycles structurally related to pyridazine derivatives. These methods provide a route to functionalized pyridazin-amine systems with potential for further N-alkylation.
Patent Literature Insights
Patent disclosures indicate the preparation of related naphthyridine and pyrido fused heterocycles with various substitutions, including alkylated amines, by multistep synthetic sequences involving amide bond formation, cyclizations, and functional group transformations. These patents suggest synthetic versatility and potential routes to N-ethyl-N-methyl substituted pyridazin-amine derivatives, although detailed stepwise procedures are proprietary.
Summary Table of Preparation Methods
| Methodology | Key Steps | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation in Acetic Anhydride | Hydrazine + α-substituted acid → cyclization | Reflux, 1 h, acetic anhydride | High yield, selective | Limited to pyridazin-3-one stage |
| N-Alkylation / Reductive Amination | Pyridazin-3-amine + alkyl halides or aldehydes | Mild heating, catalytic H2 | Direct introduction of N-ethyl-N-methyl group | Requires pure amine intermediate |
| Cross-Dehydrogenative Coupling | 1,3-dicarbonyl + N-amino-2-iminopyridines | Ethanol, AcOH, O2 atmosphere, 130 °C, 18 h | Efficient fused ring formation | Longer reaction time, specific substrates |
| Patent Routes | Multistep amide formation, cyclization | Various proprietary conditions | Structural diversity | Limited public procedural details |
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH), room temperature to reflux.
Reduction: LiAlH₄, NaBH₄, ethanol (EtOH), room temperature to reflux.
Substitution: Halogenated derivatives, nucleophiles (e.g., amines, thiols), aprotic solvents, room temperature to reflux.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazine Derivatives
Key Observations :
- The target compound’s fused pyrido-pyridazine system differs from triazolo-pyridazines (e.g., ) in ring saturation and substituent positioning, affecting conformational flexibility .
- Ester derivatives () introduce polar groups, enhancing solubility but reducing membrane permeability compared to the target’s lipophilic ethyl-methyl amine .
Key Observations :
- The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, whereas triazolo-pyridazines () require prolonged heating in DMF .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Observations :
Key Observations :
- Bcl-xL inhibitors () demonstrate potent pro-apoptotic effects, highlighting the pyridazine scaffold’s versatility in oncology .
Biological Activity
N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is a heterocyclic compound characterized by a fused pyridine and pyridazine ring system. It has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's molecular formula is C9H12N4, with a molecular weight of 178.24 g/mol.
Chemical Structure
The unique structure of this compound includes both ethyl and methyl groups attached to the nitrogen atom in the pyridazine ring. This substitution pattern enhances its lipophilicity and membrane permeability, which are critical factors for therapeutic efficacy.
Biological Activity
The biological activity of this compound has been primarily investigated for its anticancer properties. Research indicates that it may act as an inhibitor of Bcl-xL protein, which plays a significant role in regulating apoptosis. By inhibiting this protein, the compound can induce programmed cell death in cancer cells.
The mechanism of action involves interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors involved in various pathways. The compound’s ability to selectively bind to these targets modulates their activity and leads to desired biological effects.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in these cells through Bcl-xL inhibition.
- Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
Cell Line IC50 (µM) Mechanism HEL (acute erythroid leukemia) 1.00 ± 0.42 Bcl-xL inhibition K-562 (chronic myeloid leukemia) 2.50 ± 0.30 Apoptosis induction HL-60 (promyelocytic leukemia) 1.50 ± 0.25 Cell cycle arrest -
Modulation of Nicotinic Receptors :
- Another research effort explored the compound's interaction with nicotinic acetylcholine receptors (nAChRs). It was found to act as an allosteric modulator at human α7 nAChRs.
- Table 2 presents the modulation effects:
Compound EC50 (µM) Max Modulation (%) N-Ethyl-N-methyl derivative 0.16 700 Control (without modulator) ND 40
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Cyclization of Precursors : Starting materials such as 2-aminopyridine are reacted with suitable aldehydes or ketones.
- Methylation and Ethylation : The nitrogen atom is subsequently substituted with ethyl and methyl groups under controlled conditions.
- Purification : The final product is purified using techniques such as crystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
